molecular formula C10H8F4 B13694789 1-Cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene

1-Cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene

Cat. No.: B13694789
M. Wt: 204.16 g/mol
InChI Key: JALJYFAJRALMPE-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F4 It is characterized by a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-Cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of 2-chloro-4-fluorotrifluoromethylbenzene with cyclopropylmagnesium bromide in the presence of a suitable catalyst .

Chemical Reactions Analysis

1-Cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: It can be used as a solvent or catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. In chemical reactions, the compound’s functional groups (cyclopropyl, fluorine, and trifluoromethyl) play crucial roles in determining its reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the specific reaction or application.

Comparison with Similar Compounds

1-Cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H8F4

Molecular Weight

204.16 g/mol

IUPAC Name

1-cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8F4/c11-9-5-7(10(12,13)14)3-4-8(9)6-1-2-6/h3-6H,1-2H2

InChI Key

JALJYFAJRALMPE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)C(F)(F)F)F

Origin of Product

United States

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